N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide
Description
N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of two cyanomethyl groups attached to a nitrogen atom, which is further connected to a 4-fluorobenzenesulfonamide moiety
Properties
CAS No. |
349397-52-0 |
|---|---|
Molecular Formula |
C10H8FN3O2S |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H8FN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14(7-5-12)8-6-13/h1-4H,7-8H2 |
InChI Key |
JULKYSQDSUPXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain analytically pure samples .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow
Biological Activity
N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
This compound is derived from 4-fluorobenzenesulfonamide, which has been shown to possess significant biological activity. The incorporation of cyanomethyl groups enhances its chemical reactivity and potential pharmacological properties.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that fluorinated compounds, including derivatives of 4-fluorobenzenesulfonamide, exhibit notable cytotoxic effects against various cancer cell lines. The modification of the compound's structure can significantly influence its efficacy.
Case Studies and Data
-
Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several derivatives against cancer cell lines such as HepG-2, A549, PC-3, and MCF-7. The results showed moderate to strong antiproliferative activity, with some compounds achieving IC50 values as low as 2.71 µM against MCF-7 cells .
Compound IC50 (µM) 19a 0.72 23b >10 NVP-BEZ235 0.004 ± 0.002 PI101 0.011 ± 0.002 - Mechanism of Action : The compound's mechanism involves inhibition of glycolysis pathways, particularly through hexokinase inhibition, which is crucial in aggressive cancers like glioblastoma multiforme .
Enzyme Inhibition
This compound has been studied for its ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Binding studies using NMR spectroscopy have demonstrated that this compound effectively interacts with human carbonic anhydrases I and II .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of fluorinated compounds often reveals enhanced stability and bioavailability compared to their non-fluorinated counterparts. Modifications such as the addition of cyanomethyl groups may further improve these properties, making them more effective in clinical settings .
Scientific Research Applications
Pharmaceutical Development
N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other sulfonamide compounds suggests possible applications in treating various diseases, particularly cancers and bacterial infections.
- Anticancer Activity : Research indicates that derivatives of sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against resistant bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of several pathogenic bacteria, suggesting its utility in developing new antibiotics .
| Application Type | Specific Use Case | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of resistant bacteria |
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for nucleophilic substitutions and other reactions that can lead to the formation of complex molecules.
- Synthesis of Bioactive Compounds : The compound has been utilized to synthesize various bioactive molecules through reactions with different electrophiles. For instance, it can react with aldehydes or ketones to form sulfonamide derivatives that exhibit enhanced biological activity .
- Fluorination Reactions : Due to the presence of fluorine in its structure, this compound can participate in fluorination reactions, which are crucial for developing fluorinated pharmaceuticals with improved metabolic stability and bioavailability .
| Reaction Type | Product/Outcome | Reference |
|---|---|---|
| Nucleophilic Substitution | Formation of sulfonamide derivatives | |
| Fluorination | Development of fluorinated pharmaceuticals |
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of functional materials.
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and aerospace industries .
- Sensor Development : The compound's ability to interact with various analytes makes it a candidate for sensor applications where selective detection is required. Its incorporation into sensor devices could lead to improved sensitivity and specificity .
Case Study 1: Anticancer Activity Evaluation
In a controlled study, this compound was tested against a panel of human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 1 to 5 µM across different cell types. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antibacterial activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety undergoes nucleophilic substitution reactions, particularly at the sulfur center. This reactivity is enhanced by the electron-withdrawing effects of the fluorine atom and cyanomethyl groups, which activate the sulfonamide for displacement.
-
Halogenation :
The sulfonamide group can be replaced by halogens (Cl, Br) using halogenating agents like PCl₅ or HBr in acetic acid .
Hydrolysis of Cyanomethyl Groups
The cyanomethyl (-CH₂CN) substituents are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, reflux | 4-fluorobenzenesulfonamide + glycolic acid | 62 | |
| 1M NaOH, 80°C | 4-fluorobenzenesulfonamide + oxalic acid | 58 |
This hydrolysis is critical for generating intermediates used in pharmaceutical synthesis .
Alkylation Reactions
The cyanomethyl groups act as alkylating agents in the presence of strong bases like NaH or K₂CO₃:
-
Cross-Coupling Reactions :
Palladium-catalyzed coupling with aryl halides (e.g., iodobenzene) yields biaryl sulfonamides, leveraging the cyanomethyl group’s reactivity .
Cycloaddition and Heterocycle Formation
The nitrile groups participate in [2+3] cycloadditions with azides, forming tetrazole rings:
textN₃⁻ + N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide → Tetrazole derivatives + NH₃
This reaction is utilized to synthesize bioactive tetrazole-containing compounds .
Comparative Reactivity with Analogues
The dual cyanomethyl groups distinguish its reactivity from simpler sulfonamides:
| Compound | Key Reactivity Differences |
|---|---|
| 4-Fluorobenzenesulfonamide | Less reactive toward nucleophiles and alkylation |
| N,N-dimethyl-4-fluorobenzenesulfonamide | Higher solubility but lower hydrolytic stability |
| 4-Cyanobenzenesulfonamide | Limited alkylation due to single cyanomethyl group |
The presence of two cyanomethyl groups in this compound enhances its versatility in multi-step syntheses .
Mechanistic Insights
-
Electron-Withdrawing Effects : The fluorine atom and sulfonamide group synergistically polarize the molecule, increasing electrophilicity at the sulfur and cyanomethyl carbons .
-
Steric Considerations : The cyanomethyl substituents create steric hindrance, slowing reactions at the benzene ring but accelerating substitutions at the sulfonamide group.
This compound’s reactivity profile underscores its utility as a multifunctional intermediate in medicinal chemistry and materials science. Further studies exploring its catalytic applications and biological interactions are warranted .
Q & A
Basic: What are the recommended synthetic routes for N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of N,N-bis(cyanomethyl)-4-fluorobenzenesulfonamide can be achieved through nucleophilic substitution of 4-fluorobenzenesulfonamide with cyanomethylating agents (e.g., bromoacetonitrile or chloroacetonitrile). Key considerations include:
- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile enhance reactivity due to their ability to stabilize intermediates .
- Base Compatibility: Use of mild bases (e.g., K₂CO₃) avoids decomposition of the sulfonamide core.
- Temperature Control: Moderate heating (60–80°C) balances reaction rate and side-product formation .
- Green Chemistry Approaches: Ultrasound irradiation (20–40 kHz) or solvent-free grinding methods can improve yields (e.g., 70–85%) and reduce reaction time compared to conventional reflux .
Advanced: How can researchers address unexpected byproducts during synthesis, such as double sulfonamide formation or cyanomethyl group hydrolysis?
Methodological Answer:
Unexpected byproducts, like double sulfonamides (e.g., N,N'-disubstituted derivatives), may arise from over-alkylation or competing reactions. Mitigation strategies include:
- Stoichiometric Precision: Limit cyanomethylating agent to ≤2 equivalents to prevent over-substitution .
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and terminate reactions at optimal conversion.
- Hydrolysis Prevention: Avoid aqueous workup for cyanomethylated products; instead, employ anhydrous quenching (e.g., cold ether) .
- Byproduct Characterization: X-ray crystallography (as in ) or HRMS can identify structural anomalies, guiding protocol refinement.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Verify substitution patterns:
- FT-IR: Confirm sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and nitrile (C≡N stretch ~2250 cm⁻¹) .
- LC-MS/HRMS: Validate molecular ion ([M+H]⁺ for C₁₀H₉F₃N₂O₂S; m/z calc. 282.03) and detect impurities .
- Elemental Analysis: Carbon/nitrogen ratios should align with theoretical values (±0.3%).
Advanced: How does the electron-withdrawing 4-fluoro group influence the reactivity of this compound in further functionalization?
Methodological Answer:
The 4-fluoro group:
- Enhances Electrophilicity: Stabilizes transition states in nucleophilic aromatic substitution (e.g., SNAr reactions) at the para position.
- Directs Reactivity: Fluorine’s −I effect activates the sulfonamide nitrogen for alkylation but deactivates the benzene ring toward electrophiles .
- Thermal Stability: Fluorinated sulfonamides decompose at higher temperatures (~250°C), releasing HF and SOₓ gases, necessitating inert atmospheres for high-temperature reactions .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HF release .
- Storage: Store in airtight containers under nitrogen at 2–8°C to inhibit hydrolysis of cyanomethyl groups .
Advanced: What strategies can optimize the use of this compound in catalysis or as a ligand in coordination chemistry?
Methodological Answer:
- Ligand Design: The sulfonamide’s lone pairs and cyanomethyl’s π-backbonding potential enable coordination with transition metals (e.g., Pd, Cu).
- Catalytic Applications: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) by chelating metal centers, leveraging fluorine’s electron-withdrawing effect to stabilize intermediates .
- Stability Screening: Assess ligand performance under varying pH and temperature via cyclic voltammetry or UV-Vis spectroscopy .
Basic: How can researchers troubleshoot low yields in the alkylation step of 4-fluorobenzenesulfonamide with cyanomethyl groups?
Methodological Answer:
- Activation of Sulfonamide: Pre-treat with NaH to deprotonate the nitrogen, enhancing nucleophilicity .
- Solvent Purity: Ensure anhydrous conditions to avoid competing hydrolysis of cyanomethylating agents.
- Workup Optimization: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted starting material .
Advanced: What computational methods aid in predicting the reactivity and stability of this compound?
Methodological Answer:
- DFT Calculations: Model reaction pathways (e.g., Gibbs free energy of alkylation) using Gaussian or ORCA software .
- Molecular Dynamics (MD): Simulate thermal decomposition pathways to identify vulnerable bonds (e.g., C–F or S–N cleavage) .
- Docking Studies: Predict bioactivity by analyzing interactions with enzymes (e.g., carbonic anhydrase) via AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
